

# Technical Support Center: Troubleshooting RNA Degradation in MOPS Gels

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to RNA degradation when performing northern blotting using denaturing **MOPS**-formaldehyde agarose gels.

# Frequently Asked Questions (FAQs) Q1: What does intact versus degraded RNA look like on a denaturing MOPS gel?

Intact total RNA from eukaryotic samples, when run on a denaturing gel, will show sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). A key indicator of high-quality, intact RNA is that the 28S rRNA band is approximately twice as intense as the 18S rRNA band, representing a 2:1 ratio.[1][2][3]

Conversely, degraded RNA will present differently:

- Partially degraded RNA: The rRNA bands may appear smeared, lack sharpness, or the 2:1 ratio of 28S to 18S rRNA will be lost.[1][3][4]
- Completely degraded RNA: This will appear as a low molecular weight smear at the bottom of the gel, with no distinct rRNA bands visible.[1][3][5]



Poly(A) selected mRNA will naturally appear as a smear, typically ranging from 0.5 to 6 kb, with the most intense region between 1.5 and 2 kb, as it comprises a diverse population of transcripts.[3]

# Q2: What are the primary causes of RNA degradation during electrophoresis?

RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous enzymes.[6][7] The primary causes of RNA degradation during your experiment can be categorized as follows:

- RNase Contamination: This is the most common cause. RNases can be introduced from various sources, including laboratory equipment, aqueous solutions, airborne dust, and the skin of the researcher.[8][9]
- Improper Sample Handling and Storage: Failure to immediately process or properly freeze samples can lead to degradation by endogenous RNases.[4][10] Samples should be flash-frozen in liquid nitrogen or stored in an RNA stabilization solution like RNAlater.[4][11]
- Incorrect Reagent Preparation: Using solutions that are not RNase-free, or buffers with an incorrect pH, can facilitate RNA degradation. For example, a high pH in the running buffer can lead to chemical hydrolysis of the RNA.[2]
- Suboptimal Gel Running Conditions: Running the gel at too high a voltage can cause the buffer to heat up, which can contribute to RNA degradation.[12][13]

## Q3: My RNA appears as a smear on the gel. What went wrong and how can I fix it?

A smear on an RNA gel is a classic sign of degradation.[4] Here's a step-by-step approach to troubleshoot this issue:

- Evaluate Your RNA Isolation and Handling:
  - Source of Contamination: The most likely culprit is RNase contamination. Review your entire workflow for potential sources of RNases.[7][14]



- Sample Storage: Ensure that your initial samples were properly stored at -80°C or in a stabilization reagent prior to RNA extraction.[10]
- · Check Your Reagents and Equipment:
  - Water Source: Use certified nuclease-free water or water that has been properly treated with diethylpyrocarbonate (DEPC) for all buffers and solutions.[9][12][15]
  - Buffers: Prepare fresh electrophoresis running buffer (1X MOPS) for each experiment. Old buffers can become contaminated or have their pH altered.
  - Equipment: Thoroughly clean the gel tank, casting trays, and combs with RNase decontamination solutions (e.g., RNaseZAP), followed by rinses with RNase-free water.[9]
     [16]
- Refine Your Technique:
  - Gloves: Always wear gloves and change them frequently, especially after touching any non-RNase-free surfaces.[9][14]
  - Dedicated Supplies: Use a designated set of pipettes, tips (filter tips are recommended),
     and tubes specifically for RNA work.[12][17]

# Q4: The 28S:18S rRNA band intensity ratio is less than 2:1. Is my RNA usable?

A 28S:18S rRNA ratio of less than 2:1 is an indication of partial RNA degradation.[1][2][3][5] While intact RNA will ideally show a 2:1 ratio, RNA with a lower ratio may still be suitable for some downstream applications.

- For RT-PCR: This technique analyzes smaller fragments of RNA, so partially degraded samples may still yield reliable results.[3]
- For Northern Blotting or Microarray Analysis: These methods are highly sensitive to RNA integrity. Using degraded RNA can severely compromise the quality of your data and lead to inaccurate quantification.[3][18] It is highly recommended to re-isolate the RNA to ensure the highest quality for these applications.



### **Troubleshooting Summary**

The following table summarizes common problems observed on **MOPS** gels, their probable causes, and recommended solutions.



Problem	Probable Cause(s)	Recommended Solution(s)
Smeared RNA lanes	• RNase contamination of samples, buffers, gel, or equipment.• Improper sample storage leading to degradation by endogenous RNases.	• Use RNase-free techniques, including dedicated supplies and frequent glove changes.  [14]• Prepare fresh buffers with DEPC-treated water.[19]• Clean all equipment with an RNase decontamination solution.[16]• Store tissue/cell samples at -80°C or in an RNA stabilization solution.[4][10]
No visible RNA bands	• Insufficient amount of RNA loaded.• Complete RNA degradation.• Problem with staining (e.g., ethidium bromide exhausted).	• Load at least 200 ng of total RNA for visualization with ethidium bromide.[1][3]• Follow all steps to prevent RNA degradation.• Ensure staining solution is fresh and properly incorporated.
Distorted or "wavy" bands	<ul> <li>Improper gel solidification.</li> <li>Debris in the wells.</li> <li>Overheating of the gel.</li> </ul>	• Allow the gel to solidify completely before use.• Ensure wells are clean before loading samples.• Run the gel at a lower voltage (e.g., 3-5 V/cm) to prevent overheating.  [15][20]
Low 28S:18S rRNA ratio	• Partial RNA degradation.	• Review and optimize RNA handling and isolation procedures to minimize RNase activity.[4]• Add RNase inhibitors during the extraction process.[4]

### **Experimental Protocols**



### **Protocol 1: Preparation of DEPC-Treated Water**

Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical fume hood.[20]

- Add 1 ml of DEPC to 1 liter of water (for a 0.1% solution).
- Stir or shake vigorously for 1 hour.
- Autoclave the solution for at least 30-60 minutes to inactivate the DEPC.[9][12] The
  autoclaving step is crucial as residual DEPC can interfere with subsequent enzymatic
  reactions.[9]

# Protocol 2: Preparation of a 1% Denaturing Formaldehyde-MOPS Agarose Gel

Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde must be performed in a chemical fume hood.[15][20][21]

#### Solutions Needed:

- 10X **MOPS** Buffer: 0.4 M **MOPS** (pH 7.0), 0.1 M sodium acetate, 0.01 M EDTA (pH 8.0). Prepare with DEPC-treated water and filter sterilize. Store protected from light.[20][22]
- 37% (12.3 M) Formaldehyde
- High-quality Agarose
- DEPC-treated Water

#### Procedure:

- To prepare a 100 ml gel, dissolve 1 g of agarose in 72 ml of DEPC-treated water by heating in a microwave.
- Cool the agarose solution to approximately 60°C.



- In a fume hood, add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde to the cooled agarose.[22] Mix gently but thoroughly.
- Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30-60 minutes.[20][21]

# Protocol 3: RNA Sample Preparation and Electrophoresis

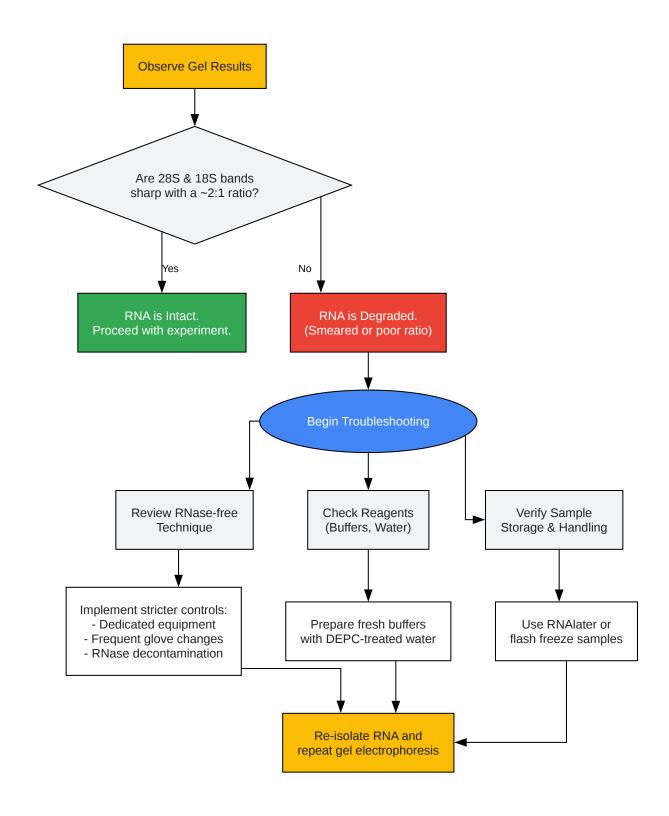
- Sample Denaturation:
  - In a sterile, RNase-free tube, mix your RNA sample (e.g., 1-5 μg) with 3-4 volumes of a formaldehyde-containing loading dye (e.g., NorthernMax Formaldehyde Load Dye).[1][12]
  - Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA.[12][22]
  - Immediately place the samples on ice to prevent renaturation before loading.[12][22]
- · Electrophoresis:
  - Place the solidified gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
  - Load the denatured RNA samples into the wells.
  - Run the gel at a low voltage, typically 3-5 V/cm, to avoid generating excess heat which could degrade the RNA.[15][20]
- Staining and Visualization:
  - If ethidium bromide was not included in the loading dye, the gel can be stained after the run.
  - Wash the gel briefly in RNase-free water to remove formaldehyde, which can interfere with staining.
  - Stain the gel for 30 minutes in a solution of 1X TAE or water containing an appropriate nucleic acid stain (e.g., SYBR Gold or ethidium bromide).



• Visualize the RNA bands using a UV transilluminator.[23][24]

# Visual Guides Troubleshooting Workflow for RNA Degradation



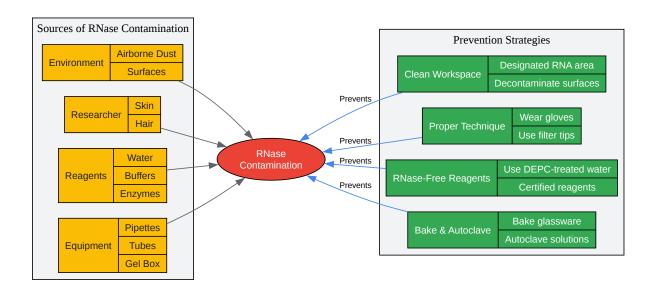


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Caption: Workflow for troubleshooting degraded RNA on a MOPS gel.



### **Sources and Prevention of RNase Contamination**



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### Troubleshooting & Optimization





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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting RNA Degradation in MOPS Gels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056913#troubleshooting-rna-degradation-in-mops-gels]

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